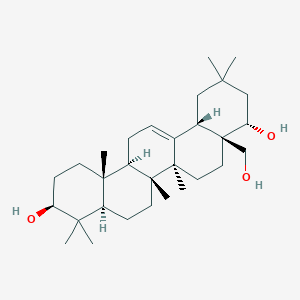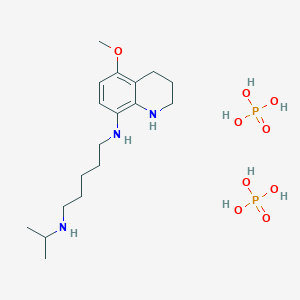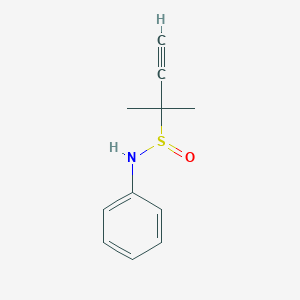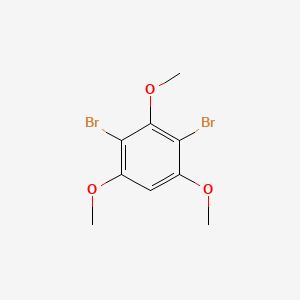
1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl is an organic compound with the molecular formula C17H20. It is a derivative of biphenyl, where five methyl groups are substituted at the 2, 2’, 4, 6, and 6’ positions. This compound is known for its unique structural properties and is used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with methylating agents under specific conditions. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbons with reduced aromaticity.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s methyl groups can influence its electronic properties, making it reactive towards electrophiles and nucleophiles. The aromatic rings provide a platform for π-π interactions with other aromatic systems, which can be crucial in biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Similar structure with an additional methyl group.
2,2’,4,4’,6,6’-Pentamethyl-1,1’-biphenyl: Similar structure with different methyl group positions.
2,2’,4,6-Tetramethyl-1,1’-biphenyl: Fewer methyl groups, leading to different reactivity and properties.
Uniqueness
2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
76411-12-6 |
|---|---|
Formule moléculaire |
C17H20 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C17H20/c1-11-9-14(4)17(15(5)10-11)16-12(2)7-6-8-13(16)3/h6-10H,1-5H3 |
Clé InChI |
NBMSFHLCBFLKCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)






![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)


![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)


